ALDH3A1 Inhibitory Activity: Moderate Micromolar Potency Defines This Scaffold for Cancer Stem Cell Research
2-[2-(2-Thienyl)ethyl]benzoic acid exhibits measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell chemoresistance [1]. The compound displays an IC50 of 2.1 μM in an enzymatic assay measuring inhibition of ALDH3A1-mediated benzaldehyde oxidation [2]. This places the compound in a distinct potency bracket compared to optimized ALDH3A1 inhibitors: it is approximately 10-fold less potent than the submicromolar inhibitor CB7 (IC50 = 0.2 μM) [3] but approximately 24-fold more potent than the covalent inhibitor DKM 3-42 (IC50 = 50 μM) . This moderate micromolar potency positions 2-[2-(2-thienyl)ethyl]benzoic acid as a useful starting scaffold for medicinal chemistry optimization rather than a potent tool compound.
| Evidence Dimension | ALDH3A1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (2.10E+3 nM) |
| Comparator Or Baseline | CB7: IC50 = 0.2 μM; DKM 3-42: IC50 = 50 μM; CB29: IC50 = 16 μM |
| Quantified Difference | 10.5× less potent than CB7; 23.8× more potent than DKM 3-42; 7.6× more potent than CB29 |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition; spectrophotometric analysis |
Why This Matters
This moderate potency profile validates the compound as a tractable hit scaffold for SAR exploration in ALDH3A1-targeted cancer therapeutics, offering a chemically accessible starting point with measurable but improvable activity.
- [1] OMICSDI. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. S-EPMC3988914. Available at: https://www.omicsdi.org/dataset/pmc/PMC3988914 View Source
- [2] BindingDB. BDBM50447072: CHEMBL1890994. ALDH3A1 inhibition data for 2-[2-(2-Thienyl)ethyl]benzoic acid. 2014. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [3] OMICSDI. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. CB7 IC50 data. Available at: https://www.omicsdi.org/dataset/pmc/PMC3988914 View Source
